molecular formula C14H25N3O3 B6164361 tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate CAS No. 2353074-20-9

tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate

Cat. No. B6164361
CAS RN: 2353074-20-9
M. Wt: 283.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate, also known as TBOP, is a piperidine derivative that has been used in scientific research. It is a white solid with a melting point of 121-123 °C, and is soluble in both water and organic solvents. TBOP is used in a variety of laboratory experiments, including those involving enzyme inhibition, protein-ligand binding, and drug metabolism.

Mechanism of Action

Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This compound also binds to the target proteins of drugs, preventing the drugs from binding and exerting their effects. Finally, this compound can be used to study drug metabolism in the liver, as it can be used to inhibit the enzymes involved in drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased heart rate, and increased alertness.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize and is soluble in both water and organic solvents, making it easy to use in a variety of experiments. It is also relatively stable, making it suitable for long-term storage. However, this compound is not very selective, meaning that it can inhibit multiple enzymes and proteins, making it difficult to study specific targets.

Future Directions

Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has a variety of potential future applications. For example, it could be used to study the effects of drugs on the brain, as it can be used to inhibit the breakdown of acetylcholine. It could also be used to study the binding of drugs to their targets, as well as to study the metabolism of drugs in the liver. Additionally, this compound could be used to study the effects of other neurotransmitters, such as dopamine and serotonin. Finally, this compound could be used to develop new inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate can be synthesized by a variety of methods. One method involves the reaction of piperidine-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. The reaction is carried out at room temperature for one hour, and then the product is isolated by filtration and recrystallization.

Scientific Research Applications

Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the binding of drugs to their targets, and to study drug metabolism in the liver.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate with 5-oxopiperazine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperidine-1-carboxylate", "5-oxopiperazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-oxopiperazine to a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2353074-20-9

Molecular Formula

C14H25N3O3

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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